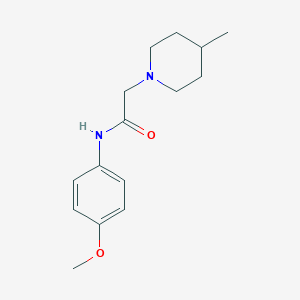
N-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)acetamide, also known as MPAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPAA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 285.4 g/mol.
Mécanisme D'action
The exact mechanism of action of N-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)acetamide is not fully understood, but it is believed to act on the opioid system in the brain. This compound has been shown to bind to the mu-opioid receptor, which is involved in the regulation of pain and reward. By binding to this receptor, this compound may reduce the perception of pain and increase feelings of pleasure, which may explain its analgesic and anti-addictive effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models. In addition to its analgesic and anti-addictive effects, this compound has been shown to reduce inflammation and oxidative stress in the brain, which may have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also been shown to have an effect on the levels of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine, which may explain its potential use as an antidepressant and anxiolytic.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)acetamide has several advantages for use in lab experiments, including its high solubility in organic solvents and its ability to cross the blood-brain barrier. However, there are also some limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several potential future directions for research on N-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)acetamide. One area of research is the development of this compound analogs with improved pharmacological properties, such as increased potency or reduced toxicity. Another area of research is the investigation of this compound's potential use as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use as an antidepressant and anxiolytic.
Méthodes De Synthèse
N-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)acetamide can be synthesized using a variety of methods, including the reaction of 4-methoxyphenylmagnesium bromide with 2-(4-methyl-1-piperidinyl)acetyl chloride, or the reaction of 4-methoxyphenylboronic acid with 2-(4-methyl-1-piperidinyl)acetyl chloride in the presence of a palladium catalyst. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and solvent used.
Applications De Recherche Scientifique
N-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)acetamide has been studied extensively for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. This compound has been shown to have analgesic effects in animal models of pain, making it a promising candidate for the development of new pain medications. This compound has also been studied for its potential use as a treatment for drug addiction, as it has been shown to reduce drug-seeking behavior in animal models. Additionally, this compound has been investigated for its potential use as an antidepressant and anxiolytic, as it has been shown to have an effect on the levels of neurotransmitters such as serotonin and dopamine in the brain.
Propriétés
IUPAC Name |
N-(4-methoxyphenyl)-2-(4-methylpiperidin-1-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-12-7-9-17(10-8-12)11-15(18)16-13-3-5-14(19-2)6-4-13/h3-6,12H,7-11H2,1-2H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBKFVDBSGILLTI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(=O)NC2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)acetamide](/img/structure/B500122.png)
![3-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-N-phenyl-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-8(5H)-carboxamide](/img/structure/B500123.png)
![N,N-dimethyl-3-[3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline](/img/structure/B500125.png)
![N-({[4-(4-methoxyphenyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N'-phenylurea](/img/structure/B500128.png)
![N-methyl-N'-{[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl}urea](/img/structure/B500129.png)
![N-({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-N'-methylurea](/img/structure/B500130.png)
![N-({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-N'-methylurea](/img/structure/B500131.png)
![1-(2,3-Dihydroindol-1-yl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]ethanone](/img/structure/B500133.png)
![2-oxo-4-(3-pyridinyl)-1,5-dihydro-2H-chromeno[4,3-b]pyridine-3-carbonitrile](/img/structure/B500134.png)
![4-(2-chlorophenyl)-2-oxo-1,5-dihydro-2H-chromeno[4,3-b]pyridine-3-carbonitrile](/img/structure/B500135.png)
![2-Oxo-4-(3-pyridinyl)-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B500137.png)
![Ethyl 5-[(2-amino-2-oxoethyl)sulfanyl][1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate](/img/structure/B500140.png)
![Ethyl 5-[(2-chlorobenzyl)sulfanyl][1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate](/img/structure/B500142.png)
![Ethyl 5-(1,3-benzoxazol-2-ylsulfanyl)[1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate](/img/structure/B500144.png)